molecular formula C13H16BrN5 B8135427 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine

8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine

Katalognummer: B8135427
Molekulargewicht: 322.20 g/mol
InChI-Schlüssel: ZADMGAMTQIMWQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Biologische Aktivität

The compound 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Physical Properties

PropertyValue
Molecular Weight307.3 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that various quinazolinamine derivatives, including the compound , showed potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in drug resistance mechanisms in cancer cells . The compound's ability to inhibit these proteins suggests its potential as an effective agent in overcoming drug resistance in cancer therapies.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study focusing on non-nucleoside inhibitors of bovine viral diarrhea virus (BVDV), several derivatives were synthesized, with some showing considerable antiviral activity. Although the specific activity of this compound was not detailed, its structural similarities to active compounds suggest potential efficacy against viral pathogens .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific protein targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation and survival pathways. The presence of the piperazine moiety is particularly relevant as it enhances binding affinity and selectivity towards these targets.

Case Study 1: Anticancer Efficacy

In a preclinical study involving various cancer cell lines, this compound was tested for cytotoxicity. The results indicated that the compound exhibited an EC50 value of approximately 0.5 μM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Case Study 2: Inhibition of Drug Resistance Proteins

A separate investigation assessed the ability of this compound to inhibit BCRP and P-gp in multidrug-resistant cancer cells. The findings revealed that treatment with the compound resulted in a significant decrease in the efflux activity of these proteins, thereby enhancing the intracellular accumulation of chemotherapeutic agents .

Eigenschaften

IUPAC Name

8-bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5/c1-18-5-7-19(8-6-18)12-9-3-2-4-10(14)11(9)16-13(15)17-12/h2-4H,5-8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADMGAMTQIMWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=C2C=CC=C3Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.